2-[(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione
Overview
Description
This compound is a nitrogen-containing complex cyclic compound . It binds to β2 and β3 subunits of the GABAA receptor complex, a different target site to benzodiazepines, and binds to the translocator protein (18 kDa) TSPO, formerly known as the peripheral or mitochondrial benzodiazepine receptor .
Synthesis Analysis
A new method has been designed to prepare the known benzoxazinone derivative 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. The acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .Molecular Structure Analysis
The structure of the compound was established from correct analytical data and infrared spectrum which exhibits absorption bands at 3,221–3,331; 1,653; 1,600 and 1,360 cm −1 attributable to –NH 2, –C=O, –C=N and –SO 3 groups, respectively, the mass spectrum (m / z = 483) (33.74 %) and 1 H-NMR shows signals at δ 2.4 (s, 3H, –CH 3) and δ 3.38 (s, 2H, –NH 2) .Chemical Reactions Analysis
The compound was prepared and reacted with some primary aromatic amines, e.g., aniline, p -chloro aniline, p -methoxy aniline, p -amino benzoic acid and p -amino acetophenone. It also reacted with some heterocyclic amines, e.g., 2-aminothiazole, 2-aminobenzothiazole, 5-amino-4-phenylazo-2,4-dihydropyrazol-3-one and 3-amino-2-methylquinazolinone and with diamines; e.g., o -phenylenediamine, p -phenylenediamine, ethylenediamine, semicarbazide hydrochloride and thiosemicarbazide under different conditions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 523.38724 . The infrared spectrum exhibits absorption bands at 3,221–3,331; 1,653; 1,600 and 1,360 cm −1 attributable to –NH 2, –C=O, –C=N and –SO 3 groups, respectively .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(7-chloro-4-oxo-3,1-benzoxazin-2-yl)methyl]-5-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClN3O6/c18-8-1-3-11-13(5-8)19-14(27-17(11)24)7-20-15(22)10-4-2-9(21(25)26)6-12(10)16(20)23/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGFDNWJYLWOGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC3=NC4=C(C=CC(=C4)Cl)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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